molecular formula C21H28N2O2 B329362 1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine

1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine

Cat. No.: B329362
M. Wt: 340.5 g/mol
InChI Key: GTFYGFOPWQFHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine is a synthetic organic compound belonging to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine typically involves the reaction of 2,3-dimethoxybenzyl chloride with 3-methylbenzylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl groups can be reduced to form the corresponding alkyl derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the benzyl groups would yield alkyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dimethoxy-benzyl)-4-benzyl-piperazine
  • 1-(3,4-Dimethoxy-benzyl)-4-(3-methyl-benzyl)-piperazine
  • 1-(2,3-Dimethoxy-benzyl)-4-(4-methyl-benzyl)-piperazine

Uniqueness

1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. Comparisons with similar compounds can highlight differences in pharmacological properties, stability, and synthetic accessibility.

Properties

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine

InChI

InChI=1S/C21H28N2O2/c1-17-6-4-7-18(14-17)15-22-10-12-23(13-11-22)16-19-8-5-9-20(24-2)21(19)25-3/h4-9,14H,10-13,15-16H2,1-3H3

InChI Key

GTFYGFOPWQFHTH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=C(C(=CC=C3)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.